N-Allyl-3-fluoroaniline
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Overview
Description
N-Allyl-3-fluoroaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of the aniline ring, and a fluorine atom substituted at the third position of the benzene ring. This compound is a valuable building block in organic synthesis and has applications in various fields including pharmaceuticals and electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Allyl-3-fluoroaniline typically involves the monoallylation of 3-fluoroaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide (WO3) supported on zirconium dioxide (ZrO2) can be used as a catalyst to achieve high selectivity and yield . The reaction conditions generally involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high selectivity (97-99%) and yield . The use of solid catalysts like WO3/ZrO2 also helps in minimizing contamination and improving the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
N-Allyl-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of N-Allyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, forming intermediates that interact with enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
N-Allyl-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-Allyl-3-bromoaniline: Contains a bromine atom in place of fluorine.
N-Allyl-3-iodoaniline: Features an iodine atom instead of fluorine.
Uniqueness: N-Allyl-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions in various applications .
Biological Activity
N-Allyl-3-fluoroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the meta position of the aniline ring, along with an allyl group attached to the nitrogen atom. This specific arrangement influences its pharmacological properties, including solubility, permeability, and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Research indicates that compounds with similar structures can inhibit viral entry and replication. For instance, studies on related compounds have shown that they can reduce viral mRNA levels in infected cells, suggesting a potential role in antiviral activity .
- Modulation of Protein Kinase Activity : The compound may influence MAP-activated protein kinase 2 (MK2) activity, which is crucial for regulating immune responses and cell survival under stress conditions. Fluorination has been shown to enhance the permeability and bioavailability of certain derivatives, potentially increasing their effectiveness as MK2 inhibitors .
- Impact on Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The presence of the allyl group appears to maintain some level of biological activity while altering cytotoxic profiles compared to other anilines .
Case Studies
- Antiviral Activity : A study demonstrated that derivatives of aniline with fluorine substitutions exhibited significant antiviral properties against influenza viruses. While specific data on this compound is limited, its structural analogs showed promising results in reducing viral infection rates in human bronchial epithelial cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the aniline moiety can significantly affect biological activity. For example, removing or altering substituents on the aryl ring leads to substantial changes in potency, indicating that careful structural optimization is necessary for enhancing efficacy .
Data Tables
Compound | Structure | Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | Structure | Antiviral | TBD |
Analog 1 | Structure | MK2 Inhibition | 16.79 |
Analog 2 | Structure | Cytotoxicity | >10× loss |
Note: Specific IC50 values for this compound are currently undetermined (TBD).
Properties
CAS No. |
477983-23-6 |
---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
3-fluoro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2 |
InChI Key |
ZUHNGWWGSYPTEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC(=CC=C1)F |
Origin of Product |
United States |
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